molecular formula C18H23ClN2 B5870985 N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine

N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine

Cat. No. B5870985
M. Wt: 302.8 g/mol
InChI Key: HULDKVMATOSTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine, also known as BCDME, is a chemical compound that has been widely studied for its potential applications in various fields of research. BCDME is a chiral amine that contains both benzyl and chlorobenzyl groups, which makes it a unique and versatile molecule for use in chemical synthesis and biological research.

Mechanism of Action

The mechanism of action of N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine is not fully understood, but it is believed to act as a chiral amine that can interact with various biological targets. N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has also been shown to modulate the activity of ion channels and receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has also been shown to have anti-inflammatory effects and to modulate the immune response. In vivo studies have shown that N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine can improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has several advantages for use in lab experiments, including its chiral nature, which makes it a useful tool for studying asymmetric synthesis and chiral recognition. N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine is also relatively easy to synthesize and purify, which makes it a cost-effective alternative to other chiral compounds. However, N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine, including further investigation of its potential therapeutic applications in cancer and neurodegenerative diseases. N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine may also have potential applications in the field of catalysis, where it can be used as a chiral ligand for asymmetric catalysis. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine and its potential interactions with biological targets.

Synthesis Methods

The synthesis of N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine is a multi-step process that involves several chemical reactions. The first step involves the reaction of benzylamine with 3-chlorobenzyl chloride to form N-benzyl-N-(3-chlorobenzyl)benzylamine. This intermediate is then reacted with dimethylamine to produce the final product, N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine. The synthesis of N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine is a complex process that requires careful control of reaction conditions and purification steps to ensure high yields and purity.

Scientific Research Applications

N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has been studied extensively for its potential applications in various fields of research, including organic synthesis, medicinal chemistry, and neuroscience. In organic synthesis, N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine is used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of reactions. In medicinal chemistry, N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, N-benzyl-N-(3-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine has been used as a tool to study the role of chiral amines in neurotransmitter release and uptake.

properties

IUPAC Name

N'-benzyl-N'-[(3-chlorophenyl)methyl]-N,N-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2/c1-20(2)11-12-21(14-16-7-4-3-5-8-16)15-17-9-6-10-18(19)13-17/h3-10,13H,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULDKVMATOSTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.